![molecular formula C8H8O3S B1316402 Ethyl 2-oxo-2-(thiophen-3-yl)acetate CAS No. 53091-09-1](/img/structure/B1316402.png)
Ethyl 2-oxo-2-(thiophen-3-yl)acetate
Overview
Description
Ethyl 2-oxo-2-(thiophen-2-yl)acetate is a chemical compound with the molecular formula C8H8O3S . It is also known by its IUPAC name, ETHYL 2-OXO-2-(THIOPHEN-2-YL)ACETATE .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxo-2-(thiophen-2-yl)acetate is represented by the linear formula C8H8O3S . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(thiophen-2-yl)acetate has a molecular weight of 184.22 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . More detailed physical and chemical properties can be obtained through experimental measurements or from specialized chemical databases .Scientific Research Applications
1. Synthesis and Crystal Structure Analysis
Ethyl 2-oxo-2-(thiophen-3-yl)acetate has been studied for its synthesis and crystal structure. A study detailed the synthesis and crystal structure determination of a related compound, highlighting features like intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings, which are relevant to the structural analysis of Ethyl 2-oxo-2-(thiophen-3-yl)acetate (Lee et al., 2009).
2. Catalytic Asymmetric Hydrogenation
Ethyl 2-oxo-2-(thiophen-3-yl)acetate has applications in catalytic asymmetric hydrogenation, particularly in the synthesis of cognitive enhancers like T-588. The hydrogenation process, under specific catalysis, results in high enantiomeric excess, making it a key intermediate in drug synthesis (Li et al., 2011).
3. Learning and Memory Facilitation
Research has been conducted on derivatives of Ethyl 2-oxo-2-(thiophen-3-yl)acetate, focusing on their effects on learning and memory in animal models. One study synthesized a derivative and found that it facilitated learning and memory in mice, suggesting potential applications in neuropharmacology (Jiang Jing-ai, 2006).
4. Anticancer Potential
A derivative of Ethyl 2-oxo-2-(thiophen-3-yl)acetate was synthesizedand evaluated for its anticancer properties. It showed potent cytotoxic activity against various cancer cell lines, including cervical, lung, and breast cancer cells, and demonstrated inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
5. Antimicrobial Activities
Compounds derived from Ethyl 2-oxo-2-(thiophen-3-yl)acetate have been studied for their antimicrobial properties. These derivatives demonstrated significant in vitro antimicrobial activity against bacterial and fungal isolates, suggesting their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
6. Pharmacological Activities
Ethyl 2-oxo-2-(thiophen-3-yl)acetate derivatives were synthesized and screened for various pharmacological activities, including anti-inflammatory, analgesic, and antioxidant activities. Some derivatives showed comparable activities to standard drugs, indicating their therapeutic potential (Attimarad et al., 2017).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-oxo-2-thiophen-3-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCFFCMXADEZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508123 | |
Record name | Ethyl oxo(thiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(thiophen-3-yl)acetate | |
CAS RN |
53091-09-1 | |
Record name | Ethyl oxo(thiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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